molecular formula C10H17ClN2OS B6694358 N-[2-methyl-3-(methylamino)propyl]thiophene-3-carboxamide;hydrochloride

N-[2-methyl-3-(methylamino)propyl]thiophene-3-carboxamide;hydrochloride

Cat. No.: B6694358
M. Wt: 248.77 g/mol
InChI Key: YOLVQNIASCBFBJ-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(methylamino)propyl]thiophene-3-carboxamide;hydrochloride is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Properties

IUPAC Name

N-[2-methyl-3-(methylamino)propyl]thiophene-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS.ClH/c1-8(5-11-2)6-12-10(13)9-3-4-14-7-9;/h3-4,7-8,11H,5-6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLVQNIASCBFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CNC(=O)C1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(methylamino)propyl]thiophene-3-carboxamide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-3-carboxylic acid, which is reacted with 2-methyl-3-(methylamino)propylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pH.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(methylamino)propyl]thiophene-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-methyl-3-(methylamino)propyl]thiophene-3-carboxamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(methylamino)propyl]thiophene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit or activate specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide Derivatives: These compounds share a similar thiophene core but differ in the substituents attached to the ring.

    N-methylthiophene Derivatives: These compounds have a methyl group attached to the nitrogen atom, similar to N-[2-methyl-3-(methylamino)propyl]thiophene-3-carboxamide;hydrochloride.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications.

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